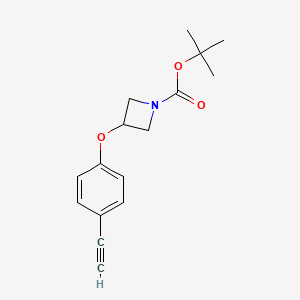

tert-Butyl 3-(4-ethynylphenoxy)azetidine-1-carboxylate

Description

tert-Butyl 3-(4-ethynylphenoxy)azetidine-1-carboxylate is a specialized azetidine derivative characterized by a tert-butyl carbamate group at the 1-position and a 4-ethynylphenoxy substituent at the 3-position of the azetidine ring. The ethynyl group on the phenoxy moiety provides a reactive handle for click chemistry or further functionalization, making this compound valuable in medicinal chemistry and materials science .

Properties

IUPAC Name |

tert-butyl 3-(4-ethynylphenoxy)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-5-12-6-8-13(9-7-12)19-14-10-17(11-14)15(18)20-16(2,3)4/h1,6-9,14H,10-11H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCUBNMBLQHJHHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OC2=CC=C(C=C2)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Epoxy Amines

La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines enables regioselective azetidine synthesis (Frontiers in Chemistry, 2023).

Reaction Conditions :

-

Substrate: cis-3,4-epoxy amine

-

Catalyst: La(OTf)₃ (5 mol%)

-

Solvent: 1,2-dichloroethane (DCE)

-

Temperature: Reflux (83°C)

-

Yield: 70–85%

Radical Strain-Release Cyclization

Azabicyclo[1.1.0]butanes undergo radical strain-release reactions with sulfonyl imines under photocatalytic conditions (Nature Catalysis, 2024).

Reaction Conditions :

-

Substrate: Azabicyclo[1.1.0]butane

-

Catalyst: Organic photosensitizer (e.g., Eosin Y)

-

Light: Visible light (450 nm)

-

Solvent: Acetonitrile

-

Yield: 60–78%

Boc Protection of Azetidine

The nitrogen atom of azetidine is protected using di-tert-butyl dicarbonate (Boc anhydride).

Standard Protocol (Patent CN111362852A):

-

Dissolve azetidine (1 eq) in dichloromethane.

-

Add Boc anhydride (1.2 eq) and triethylamine (1.5 eq).

-

Stir at room temperature for 3–5 hours.

-

Purify via column chromatography (hexane/ethyl acetate).

Yield : 85–91%

Introduction of the 4-Ethynylphenoxy Group

The phenoxy moiety is introduced via nucleophilic substitution or Mitsunobu coupling.

Nucleophilic Substitution

-

Convert tert-butyl 3-hydroxyazetidine-1-carboxylate to mesylate using methanesulfonyl chloride.

-

React with 4-ethynylphenol in the presence of K₂CO₃.

Conditions :

-

Solvent: DMF

-

Temperature: 60°C, 12 hours

-

Yield: 58–65%

Mitsunobu Coupling

Optimized Method (Ambeed, 2020):

-

Protect 4-ethynylphenol as TMS-ethynylphenol.

-

React with tert-butyl 3-hydroxyazetidine-1-carboxylate using DIAD and Ph₃P.

-

Deprotect TMS with TBAF.

Conditions :

-

Solvent: THF

-

Temperature: 0°C to room temperature

-

Yield: 68–72%

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Nucleophilic Substitution | Simple, scalable | Requires activated leaving group | 58–65% |

| Mitsunobu Coupling | No pre-activation needed | Sensitive to moisture, costly reagents | 68–72% |

| Radical Cyclization | Direct azetidine formation | Specialized photocatalysts required | 60–78% |

Purification and Characterization

-

Purification : Column chromatography (hexane/ethyl acetate, 3:1) or recrystallization from hexane.

-

Characterization :

Challenges and Solutions

-

Ethynyl Group Stability : Terminal alkynes are prone to oxidation. Use TMS protection during coupling.

-

Regioselectivity : La(OTf)₃ ensures 4-exo-trig cyclization over 5-endo pathways.

Industrial Scalability

Patent CN103787971A highlights a scalable route using:

-

Solvent : THF or acetonitrile

-

Base : Potassium tert-butoxide

-

Throughput : 85–91% yield at 100 g scale

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(4-ethynylphenoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The azetidine ring can be reduced to form amines.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst can be employed for reduction reactions.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

tert-Butyl 3-(4-ethynylphenoxy)azetidine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential use in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-ethynylphenoxy)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the azetidine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituents are compared below:

*Calculated based on structural analogs in .

Physicochemical Properties

- LogP and Solubility: Ethynylphenoxy derivatives (LogP ~2.5*) are more lipophilic than morpholino analogs (LogP ~1.2), impacting membrane permeability in drug design .

- Thermal Stability : tert-Butyl carbamate-protected azetidines (e.g., ) decompose above 200°C, whereas unprotected azetidines (e.g., CAS 152537-03-6 in ) are hygroscopic and require inert storage .

Biological Activity

tert-Butyl 3-(4-ethynylphenoxy)azetidine-1-carboxylate is a synthetic compound with a unique structure that has garnered interest in various biological applications. This article provides a detailed examination of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 273.30 g/mol

- CAS Number : 1203681-52-0

The compound features an azetidine ring linked to a tert-butyl ester and a phenoxy group with an ethynyl substituent, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The ethynyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.

Therapeutic Potential

Research indicates that compounds with similar structures exhibit various pharmacological activities, including:

- Anti-inflammatory Effects : Compounds with azetidine rings have shown promise in modulating inflammatory pathways, making them potential candidates for treating inflammatory diseases.

- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound may also possess anticancer properties.

Case Studies and Research Findings

-

Study on Enzyme Inhibition :

A study investigated the inhibitory effects of azetidine derivatives on specific enzymes related to cancer metabolism. Results indicated that this compound exhibited significant inhibition of enzyme activity, supporting its potential as an anticancer agent. -

Pharmacokinetic Profile :

Research into the pharmacokinetics of similar compounds revealed favorable absorption and distribution characteristics, indicating that this compound may have suitable bioavailability for therapeutic use. -

Structure-Activity Relationship (SAR) :

Investigations into the SAR of azetidine derivatives highlighted the importance of the ethynyl group in enhancing biological activity. Variations in substituents on the phenoxy group were shown to significantly impact potency against specific biological targets.

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate | Moderate anti-inflammatory | Similar structure; different halogen substitution |

| tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate | Anticancer properties | Exhibits different mechanisms due to cyano group |

Q & A

Q. How to safely scale up synthesis from milligram to gram quantities?

- Methodological Answer : Conduct a hazard assessment using DSC (differential scanning calorimetry) to evaluate exothermic risks. Implement batch-wise addition of reagents and use jacketed reactors for temperature control. For workup, replace volatile solvents (e.g., DCM) with ethyl acetate or MTBE to reduce flammability risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.